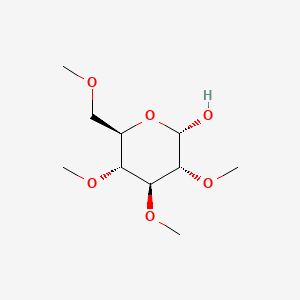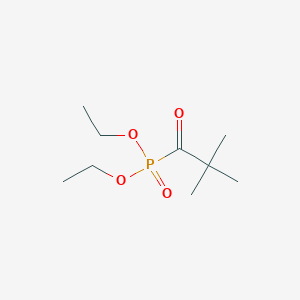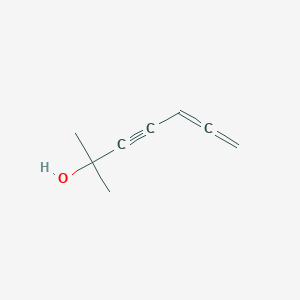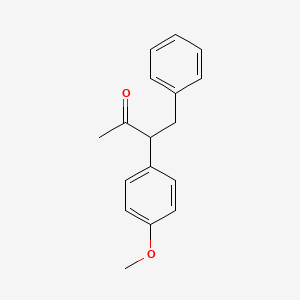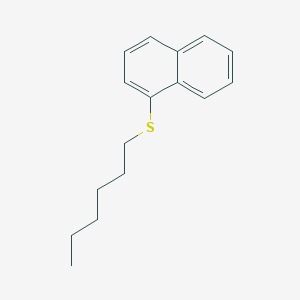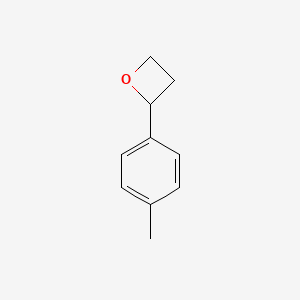
2-(4-Methylphenyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)oxetane: is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers containing one oxygen atom. The presence of the oxetane ring imparts unique chemical and physical properties to the compound, making it an interesting subject for research in various scientific fields. The compound’s structure consists of an oxetane ring substituted with a 4-methylphenyl group at the second position, which influences its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives, including 2-(4-Methylphenyl)oxetane, involves intramolecular cyclization.
Paternò–Büchi Reaction:
Epoxide Ring Opening/Ring Closing: This method involves the opening of an epoxide ring followed by ring closure to form the oxetane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can convert the oxetane ring into other functional groups, such as alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Various catalysts, such as transition metal complexes, can facilitate these reactions.
Major Products:
Oxidation Products: Carbonyl compounds such as ketones and aldehydes.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Varied depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: 2-(4-Methylphenyl)oxetane is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level .
Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as drug candidates due to their stability and ability to modulate physicochemical properties .
Industry: Industrially, this compound is used in the production of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism by which 2-(4-Methylphenyl)oxetane exerts its effects involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, influencing biological pathways and processes . The compound’s reactivity is largely determined by the strain in the four-membered oxetane ring, which makes it susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
- 2-(2,4-Dimethylphenyl)oxetane
- 2-(2,4,6-Trimethylphenyl)oxetane
- Oxetan-3-one
- 3-Iodooxetane
Comparison: 2-(4-Methylphenyl)oxetane is unique due to the presence of the 4-methylphenyl group, which influences its reactivity and applications. Compared to other oxetane derivatives, it may exhibit different physicochemical properties, such as solubility and stability . The specific substitution pattern can also affect its biological activity and potential as a drug candidate .
Propiedades
Número CAS |
5583-71-1 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)oxetane |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)10-6-7-11-10/h2-5,10H,6-7H2,1H3 |
Clave InChI |
MRLRPXORUHJYDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


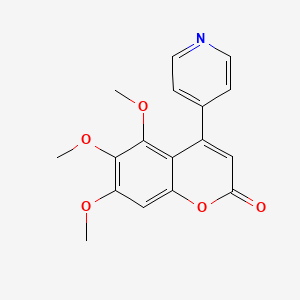
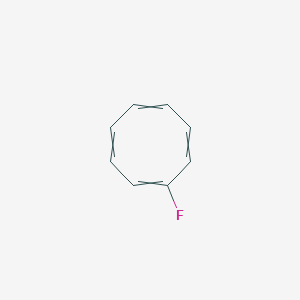

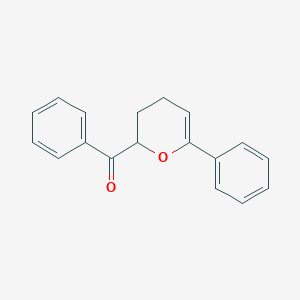
![3,4,5-Tris[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B14741995.png)
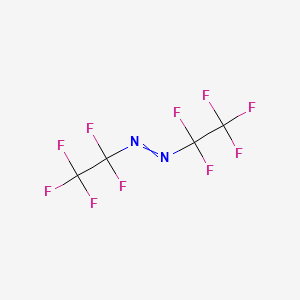
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
